
3-Methyl-2,2',4,4',6,6'-hexanitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is a highly nitrated organic compound known for its energetic properties It is a derivative of biphenyl, where six nitro groups are attached to the biphenyl core, along with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl typically involves the nitration of 3-methylbiphenyl. The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl core.
Industrial Production Methods
Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where temperature, concentration, and reaction time are meticulously controlled to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct biological applications.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Primarily used in the development of explosives and propellants due to its high energy content.
作用機序
The mechanism of action of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective component in explosive formulations. The molecular targets and pathways involved are primarily related to its energetic properties and the rapid release of energy.
類似化合物との比較
Similar Compounds
2,2’,4,4’,6,6’-Hexanitrobiphenyl: Similar structure but without the methyl group.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): Another highly nitrated compound with different structural properties.
1,3,5-Trinitrobenzene: A simpler nitrated aromatic compound.
Uniqueness
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is unique due to the presence of the methyl group, which can influence its reactivity and stability. The combination of six nitro groups and a methyl group makes it a compound of interest for specific energetic applications where tailored reactivity is required.
特性
CAS番号 |
14185-47-8 |
|---|---|
分子式 |
C13H6N6O12 |
分子量 |
438.22 g/mol |
IUPAC名 |
2-methyl-1,3,5-trinitro-4-(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C13H6N6O12/c1-5-7(15(22)23)4-10(18(28)29)12(13(5)19(30)31)11-8(16(24)25)2-6(14(20)21)3-9(11)17(26)27/h2-4H,1H3 |
InChIキー |
CVLUAEOKKBTXJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


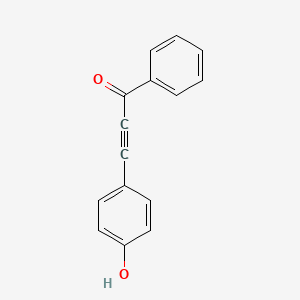
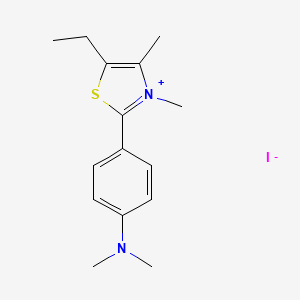
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
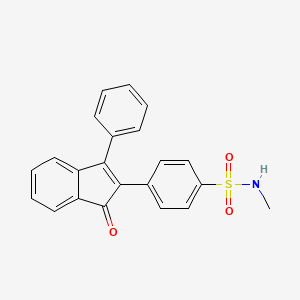
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
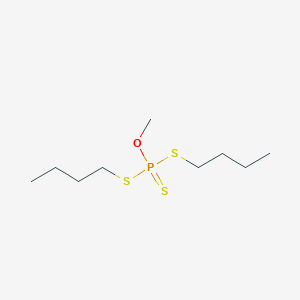
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)



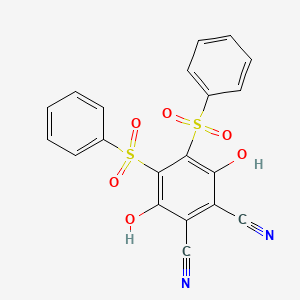
![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
